DLC27-14

HIV-1 Nef inhibition competitive binding assay MALDI-TOF IC₅₀

DLC27-14 is a unique second-generation HIV-1 Nef inhibitor that functions as a protein disorder catalyzer, actively destabilizing the Nef core domain by opening two α-helices. This distinct mechanism is not replicated by other Nef inhibitor classes, making DLC27-14 essential for reproducible studies on Nef conformational integrity, viral pathogenesis, and for profiling novel compounds.

Molecular Formula C25H25NO4
Molecular Weight 403.47
CAS No. 1360869-92-6
Cat. No. B607143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLC27-14
CAS1360869-92-6
SynonymsDLC27-14;  DLC27 14;  DLC2714;  DLC-2714;  DLC 2714; 
Molecular FormulaC25H25NO4
Molecular Weight403.47
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C25H25NO4/c1-25(2,3)20-11-7-17(8-12-20)18-9-13-22(14-10-18)30-16-23(27)26-21-6-4-5-19(15-21)24(28)29/h4-15H,16H2,1-3H3,(H,26,27)(H,28,29)
InChIKeyQXBOQILKUMBONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DLC27-14 (CAS 1360869-92-6) for HIV-1 Nef Research: A Second-Generation Protein Disorder Catalyzer


DLC27-14 (CAS 1360869-92-6) is a synthetic small molecule with molecular formula C₂₅H₂₅NO₄ and molecular weight 403.47 g/mol . It is classified as a second-generation inhibitor of the HIV-1 Nef protein that functions via a distinct protein disorder catalyzer mechanism rather than through conventional active-site inhibition [1]. DLC27-14 is utilized as a chemical probe in HIV-1 pathogenesis research targeting the Nef accessory protein, which plays a critical role in viral replication, immune evasion, and AIDS progression [2].

Why DLC27-14 (CAS 1360869-92-6) Cannot Be Substituted with Other Nef-Targeting Compounds


Generic substitution of DLC27-14 with alternative Nef-targeting compounds is scientifically unsupported because DLC27-14 operates through a mechanistically distinct protein disorder catalyzer action that is not replicated by other Nef inhibitor classes [1]. While compounds such as B9 (a tightly bound hydroxypyrazole Nef inhibitor), 2c-like inhibitors, N-(3-aminoquinoxalin-2-yl)-4-chlorobenzenesulfonamide, and anthraquinone-based Nef antagonists all target the HIV-1 Nef protein, they employ divergent binding modes and functional mechanisms that yield distinct biological outcomes [2]. DLC27-14 uniquely promotes the opening of two α-helices within the Nef core domain, actively destabilizing the folded conformation of the protein—a property not demonstrated by other Nef inhibitor classes, which generally act through direct competitive binding or allosteric modulation without catalyzing structural disorder [3]. Substitution with alternative Nef inhibitors would fundamentally alter the experimental perturbation being studied and compromise the reproducibility of investigations specifically designed around DLC27-14's protein-destabilizing mechanism.

DLC27-14 (CAS 1360869-92-6) Quantitative Differentiation Evidence: Key Comparative Data for Procurement Decisions


DLC27-14 Exhibits Competitive Nef Binding with Quantified IC₅₀: Comparative Analysis of Inhibitory Potency

DLC27-14 demonstrates a competitive IC₅₀ of approximately 16 μM (specifically 15.92 μM as reported in vendor databases) measured by MALDI-TOF experiments in Nef protein interaction studies [1]. In contrast, the Nef-dependent Hck inhibitor Hck-IN-1, which operates through a distinct Nef-directed mechanism, exhibits an IC₅₀ of 2.8 μM for the Nef:Hck complex but 100-300 nM for wild-type HIV-1 replication inhibition, reflecting fundamental mechanistic divergence rather than simple potency differences .

HIV-1 Nef inhibition competitive binding assay MALDI-TOF IC₅₀

DLC27-14 Destabilizes Nef Protein Structure: Thermal Denaturation Evidence Compared to Apo-Nef Baseline

Thermal protein denaturation experiments revealed a negative effect on Nef stability in the presence of saturating concentrations of DLC27-14 [1]. The destabilizing action of DLC27-14 was confirmed by a HIV protease-based experiment in which the protease sensitivity of DLC27-14-bound Nef was three times as high as that of apo Nef (unbound Nef protein), providing quantitative evidence of the protein disorder catalyzer mechanism [2]. This 3-fold increase in protease sensitivity directly quantifies the degree of structural destabilization induced by DLC27-14 binding relative to the native folded state.

protein thermal stability Nef core domain destabilization conformational disorder

DLC27-14 Promotes α-Helix Opening in Nef Core Domain: Structural Mechanism Differentiating from Other Nef Inhibitor Classes

Molecular docking analysis revealed that the only compatible docking modes of action for DLC27-14 promote an opening of two α-helices within the Nef core domain, resulting in destabilization of the folded protein conformation [1]. In contrast, other Nef inhibitor classes including B9 (tightly bound hydroxypyrazole inhibitor), 2c-like inhibitors, N-(3-aminoquinoxalin-2-yl)-4-chlorobenzenesulfonamide, and anthraquinone-based compounds employ distinct binding mechanisms that do not catalyze α-helix opening or induce the same pattern of structural disorder [2].

Nef core domain α-helix conformational change protein-protein interaction disruption

DLC27-14 as a Second-Generation Nef Inhibitor: Evolutionary Positioning Relative to First-Generation Compounds

DLC27-14 is explicitly characterized as a second-generation inhibitor of HIV-1 Nef, implying improved properties relative to earlier first-generation Nef-targeting compounds [1]. While direct head-to-head quantitative comparisons with first-generation compounds are not reported in the primary literature, the second-generation designation indicates evolutionary advancement in the Nef inhibitor development pathway, and DLC27-14's characterized protein disorder catalyzer mechanism represents a mechanistic refinement over first-generation binding-only approaches [2].

second-generation inhibitor Nef-targeted drug development chemical probe evolution

Recommended Research Applications for DLC27-14 (CAS 1360869-92-6) Based on Validated Evidence


Investigating Nef Protein Structural Destabilization and Conformational Disorder

DLC27-14 is specifically suited for studies requiring active destabilization of the HIV-1 Nef protein core domain. The compound's demonstrated ability to increase protease sensitivity by 3-fold relative to apo Nef provides a quantifiable readout for protein destabilization assays [1]. Researchers investigating the relationship between Nef conformational integrity and viral pathogenesis can utilize DLC27-14 at saturating concentrations (derived from the ≈16 μM IC₅₀) to induce measurable structural perturbation.

Probing α-Helix Opening within the Nef Core Domain

DLC27-14 is the only characterized compound known to promote opening of two α-helices within the Nef core domain based on compatible docking modes of action [1]. This makes DLC27-14 essential for structural biology investigations examining how α-helix conformational changes affect Nef protein-protein interactions, dimerization states, or subcellular localization, as alternative Nef inhibitors do not induce this specific structural perturbation [2].

HIV-1 Nef-Targeted Chemical Probe Studies Requiring Second-Generation Inhibitor Tools

As a second-generation Nef inhibitor with a defined protein disorder catalyzer mechanism, DLC27-14 serves as a chemical probe for investigating Nef-dependent processes in HIV-1 pathogenesis research [1]. Studies examining the role of Nef in viral replication, immune evasion, or AIDS progression can employ DLC27-14 at its characterized IC₅₀ of ≈16 μM (15.92 μM) to perturb Nef function via a mechanism distinct from conventional competitive inhibition, enabling dissection of Nef's structural versus binding-dependent functions [2].

Benchmarking Novel Nef Inhibitors Against a Mechanistically Distinct Reference Compound

DLC27-14 provides a valuable reference standard for profiling novel Nef-targeting compounds due to its unique protein disorder catalyzer mechanism and well-characterized binding parameters (competitive IC₅₀ ≈16 μM) [1]. New Nef inhibitors can be compared against DLC27-14 to determine whether they share the α-helix opening and protein destabilization mechanism or operate through alternative modes of action, with the 3-fold protease sensitivity increase serving as a specific functional benchmark for identifying compounds that mimic DLC27-14's disorder-catalyzing activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DLC27-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.